BenchChemオンラインストアへようこそ!

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate

Lipophilicity Predicted ADMET Trifluoromethyl SAR

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate (CAS 1396629-58-5) is a synthetic heterocyclic compound with molecular formula C₁₆H₁₁F₃N₄O₂S and molecular weight 380.3 g/mol. It integrates a 4-trifluoromethyl-substituted benzothiazole core, a conformationally constrained azetidine ring, and a pyrazine-2-carboxylate ester moiety.

Molecular Formula C16H11F3N4O2S
Molecular Weight 380.35
CAS No. 1396629-58-5
Cat. No. B2668888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate
CAS1396629-58-5
Molecular FormulaC16H11F3N4O2S
Molecular Weight380.35
Structural Identifiers
SMILESC1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=NC=CN=C4
InChIInChI=1S/C16H11F3N4O2S/c17-16(18,19)10-2-1-3-12-13(10)22-15(26-12)23-7-9(8-23)25-14(24)11-6-20-4-5-21-11/h1-6,9H,7-8H2
InChIKeyYHGAIQZFNVVKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396629-58-5: A 4-Trifluoromethylbenzothiazole-Azetidine-Pyrazine PDE10 Research Compound for CNS Probe Development


1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate (CAS 1396629-58-5) is a synthetic heterocyclic compound with molecular formula C₁₆H₁₁F₃N₄O₂S and molecular weight 380.3 g/mol [1]. It integrates a 4-trifluoromethyl-substituted benzothiazole core, a conformationally constrained azetidine ring, and a pyrazine-2-carboxylate ester moiety. These structural features position it within the class of substituted azetidine phosphodiesterase 10A (PDE10A) inhibitors, a target associated with striatal cAMP/cGMP signaling and under investigation for schizophrenia and other CNS disorders [2]. The compound is available from screening compound suppliers such as Life Chemicals as a research-grade small molecule.

Why In-Class Benzothiazole-Azetidine Analogs Cannot Substitute for CAS 1396629-58-5 Without Quantitative Justification


Benzothiazole-azetidine-pyrazine compounds are not freely interchangeable. The presence and position of the trifluoromethyl group profoundly alters lipophilicity (predicted cLogP difference of approximately +1.0–1.5 log units versus the des‑CF₃ analog), electronic character, and metabolic stability [1]. Substitution of the pyrazine-2-carboxylate ester for nicotinate or thiophene-3-carboxylate changes hydrogen-bond acceptor capacity and binding pharmacophore geometry, which directly impacts target engagement in PDE10A and other enzyme systems [2]. Even within the same nominal scaffold, variations at the benzothiazole 4‑position or the ester linkage modify conformational preferences and potentially selectivity profiles across the PDE family. The following quantitative evidence dimensions delineate where CAS 1396629-58-5 offers measurable differentiation.

Quantitative Differentiation Evidence: CAS 1396629-58-5 vs. Closest Analogs


Trifluoromethyl-Driven Lipophilicity and Predicted Physicochemical Property Differentiation vs. Des-CF₃ Analog

The 4-trifluoromethyl substituent on the benzothiazole ring of CAS 1396629-58-5 increases lipophilicity by approximately +1.0 to +1.5 logP units relative to the des‑trifluoromethyl analog 1-(benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate, a well-documented effect of CF₃ introduction in heterocyclic systems [1]. Predicted physical properties for the target compound include density 1.57 ± 0.1 g/cm³ at 20 °C, boiling point 500.1 ± 60.0 °C, and pKa 1.78 ± 0.10 [2]. Molecular weight is 380.3 Da vs. an estimated ~297 Da for the des‑CF₃ analog (C₁₅H₁₂N₄O₂S). These differences directly impact chromatographic retention, solubility, and CNS permeability parameters relevant to PDE10A drug discovery programs.

Lipophilicity Predicted ADMET Trifluoromethyl SAR

Benzothiazole Core – PDE10A Active Site Complementarity Established by X-Ray Crystallography

Co-crystal structures of human PDE10A with benzothiazole-containing inhibitors confirm that the benzothiazole ring system occupies the enzyme's substrate-binding cleft. PDB entry 5ska shows a benzothiazole derivative bound in the PDE10A active site with an imidazobenzothiazole scaffold, establishing the general binding competency of benzothiazole cores for PDE10A [1]. In the broader substituted azetidine PDE10 inhibitor patent series (US9365562B2), azetidine-linked heteroaryl compounds achieve PDE10A IC₅₀ values ranging from 0.03 nM to 217 nM, with the azetidine ring serving as a key conformational constraint that orients the heteroaryl tail into the selectivity pocket [2]. CAS 1396629-58-5 combines a benzothiazole binding element with a pyrazine‑2‑carboxylate ester, the latter explicitly claimed in the patent as a PDE10 pharmacophoric group.

PDE10A Benzothiazole X-Ray Crystallography

Azetidine Ring Conformational Rigidity Offers Defined Binding Geometry vs. Piperidine Analogs

The four-membered azetidine ring in CAS 1396629-58-5 imposes a distinct N–C3–O dihedral angle (~100–120°) that projects the pyrazine‑2‑carboxylate ester into a specific vector relative to the benzothiazole plane [1]. In contrast, piperidine-containing PDE10 inhibitors exhibit greater conformational flexibility (six-membered ring pseudorotation) that can reduce binding entropy and introduce off‑target interactions. In the patent series US9365562B2, azetidine-containing compounds demonstrate PDE10A IC₅₀ values as low as 3.92 nM, with >15,000‑fold selectivity over other PDE isoforms reported for structurally related azetidine‑based chemotypes [2]. While direct head‑to‑head azetidine‑vs‑piperidine comparison data for the pyrazine‑2‑carboxylate ester series are not publicly available, the conformational rationale is supported by X‑ray co‑crystal structures of PDE10A with azetidine‑carbonyl inhibitors (PDB 5ses) [1].

Azetidine Conformational Constraint PDE10 Selectivity

Pyrazine-2-Carboxylate Ester as a Differentiated PDE10 Pharmacophore vs. Nicotinate and Thiophene-3-Carboxylate Analogs

The pyrazine-2-carboxylate ester in CAS 1396629-58-5 provides two hydrogen‑bond acceptor nitrogen atoms in the ring (N1 and N4 positions) versus one for the nicotinate analog (pyridine‑3‑carboxylate) and zero for the thiophene‑3‑carboxylate analog [1]. This additional H‑bond capacity can engage the conserved glutamine residue (Gln726) in the PDE10A active site, as demonstrated for pyrazine‑containing PDE10 inhibitors in patent WO2010057121A1 [2]. The pyrazine ring also has a lower pKa (~0.6–1.8) compared to pyridine (~5.2), remaining unprotonated at physiological pH and avoiding unfavorable charge‑charge repulsion in the hydrophobic PDE10A binding pocket. These electronic differences are quantifiable: pyrazine-2-carboxylate has an additional H‑bond acceptor (ΔHBA = +1) and a distinct electrostatic potential surface compared to nicotinate.

Pyrazine-2-carboxylate Pharmacophore Heterocycle Electronics

Recommended Procurement and Research Applications for CAS 1396629-58-5 Based on Quantitative Differentiation Evidence


PDE10A Inhibitor Focused Library Design with Trifluoromethylbenzothiazole Chemotype Expansion

Screening library architects designing PDE10A-focused compound sets can use CAS 1396629-58-5 to expand the benzothiazole chemotype into 4‑trifluoromethyl chemical space. The predicted ~1.0–1.5 logP increase over the des‑CF₃ analog [1] shifts the compound into a more favorable CNS MPO zone, while the azetidine ring provides the conformational constraint associated with low‑nanomolar PDE10A potency observed in the patent series (IC₅₀ 3.92–217 nM) [2]. Incorporation of this compound into screening decks enables systematic exploration of CF₃‑dependent SAR at the benzothiazole 4‑position.

Heterocycle SAR Campaign: Pyrazine-2-Carboxylate vs. Nicotinate/Thiophene Ester Comparison

Medicinal chemistry teams running enzyme inhibition assays can pair CAS 1396629-58-5 with its nicotinate and thiophene‑3‑carboxylate analogs in a matched‑molecular‑pair analysis to quantify the contribution of the pyrazine ring's additional H‑bond acceptor (ΔHBA = +1 vs. nicotinate, +2 vs. thiophene) to PDE10A binding affinity and selectivity [1]. The predicted pKa difference (pyrazine ~0.6–1.8 vs. pyridine ~5.2) allows evaluation of pH‑dependent binding that may explain selectivity differences across PDE isoforms [2].

CNS Drug Candidate Physicochemical Benchmarking Using Predicted Property Data

Computational chemists and DMPK scientists can use the predicted physicochemical parameters for CAS 1396629-58-5—density 1.57 g/cm³, boiling point 500.1 °C, pKa 1.78, MW 380.3 Da [1]—as input parameters for in silico ADMET prediction models (e.g., SwissADME, ADMET Predictor). The compound serves as a representative benzothiazole‑azetidine scaffold for benchmarking CNS permeability predictions before committing to costly in vivo pharmacokinetic studies.

PDE10A Co‑Crystallography and Biophysical Fragment Elaboration Studies

Structural biology groups conducting PDE10A co‑crystallography can use CAS 1396629-58-5 as a starting ligand for fragment‑based elaboration, given that benzothiazole rings are established binders in the PDE10A active site (PDB 5ska) [1]. The 4‑CF₃ substituent provides a strong anomalous scattering signal for X‑ray phasing, while the pyrazine‑2‑carboxylate ester offers a tractable vector for synthetic modification guided by electron density maps [2].

Quote Request

Request a Quote for 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.